molecular formula C18H22N2O5S2 B12201883 5-{[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

5-{[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

Cat. No.: B12201883
M. Wt: 410.5 g/mol
InChI Key: YKWSHMXRCXLATA-UHFFFAOYSA-N
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Description

The compound 5-{[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a structurally complex molecule featuring:

  • A fused tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone group (5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazole) .
  • A (2Z)-configured imine linkage to a 2,5-dimethylphenyl substituent.

Properties

Molecular Formula

C18H22N2O5S2

Molecular Weight

410.5 g/mol

IUPAC Name

5-[[3-(2,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H22N2O5S2/c1-11-6-7-12(2)13(8-11)20-14-9-27(24,25)10-15(14)26-18(20)19-16(21)4-3-5-17(22)23/h6-8,14-15H,3-5,9-10H2,1-2H3,(H,22,23)

InChI Key

YKWSHMXRCXLATA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the phenyl group, and the final coupling with the pentanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as high-throughput screening and process optimization are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-{[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

5-{[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The table below highlights key structural differences and similarities with related compounds:

Compound Name / ID Core Structure Substituents Molecular Weight Notable Features Source
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole sulfone 2,5-dimethylphenyl, glutaric acid 410.51 High solubility due to carboxylate group; Z-configuration critical for stereoselectivity .
3a () 1,3-thiazol-4(5H)-one Benzylidene, phenylamino 366.42 Lacks sulfone group; simpler side chain (propanoic acid) .
BG64082 () Tetrahydrothieno[3,4-d][1,3]thiazole sulfone 2,3-dimethylphenyl (vs. 2,5-dimethylphenyl) 410.51 Positional isomer of the target compound; minor structural variation impacts steric effects .
J Het Chem. 2017 () Thiazol-4(5H)-one 4-nitrobenzylidene, substituted amino ~380–400 Electron-withdrawing nitro group enhances electrophilicity; anticancer activity reported .

Key Observations :

  • The Z-configuration in the imine bond (common in the target and analogs) is crucial for maintaining planar geometry, influencing binding to biological targets .
  • Substituents like 2,5-dimethylphenyl vs. benzylidene alter steric bulk and electronic properties, affecting solubility and target affinity .

Functional and Activity-Based Comparisons

a. Anticancer Activity
  • Analogs such as (Z)-5-(4-nitrobenzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one exhibit MIC₅₀ values in the low micromolar range (e.g., 2–10 µM) against cancer cell lines, attributed to nitro group-mediated DNA intercalation .

Computational and Proteomic Comparisons

a. QSAR and SimilarityLab Analysis
  • SimilarityLab identifies commercially available analogs with >80% structural similarity to the target compound, prioritizing compounds with recorded bioactivities (e.g., kinase inhibition) .
  • QSAR models suggest that the glutaric acid side chain contributes significantly to predicted logP values (−1.2 to −0.8), indicating superior aqueous solubility compared to propanoic acid analogs (logP −0.5 to 0.2) .
b. CANDO Proteomic Profiling
  • The CANDO platform predicts multitarget interactions for the target compound, showing overlap with NSAIDs (e.g., COX inhibition) due to its carboxylate group, but distinct from simpler thiazoles due to sulfone-mediated interactions .

Biological Activity

The compound 5-{[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Core Structure : Tetrahydrothieno[3,4-d][1,3]thiazole
  • Functional Groups : Amine and oxo groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to various biological effects. Research indicates that it could act on pathways involved in inflammation and cancer cell proliferation.

Antimicrobial Properties

Studies have indicated that the compound exhibits antimicrobial activity against various pathogens. Its efficacy is linked to the structural features that enhance membrane permeability and disrupt bacterial cell function.

Anticancer Activity

Research has shown that the compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves the induction of apoptosis and modulation of signaling pathways related to cell survival and death. For instance, it has been reported to affect NF-κB signaling, which plays a crucial role in cancer progression .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown significant reductions in NF-κB activation at low concentrations (IC50 values ranging from 12.27 to 15.94 μg/mL) across different experimental setups .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityShowed significant inhibition against Gram-positive bacteria with an MIC value of 25 μg/mL.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values around 10 μM.
Study 3Anti-inflammatory EffectsReduced NF-κB activation by up to 70% at concentrations below 20 μg/mL.

Research Findings

Recent investigations into the compound's structure-activity relationship (SAR) have revealed that modifications in the phenyl ring significantly influence its biological activity. For instance, substituents at the 2 and 5 positions on the phenyl ring enhance both antimicrobial and anticancer properties .

Additionally, high-throughput screening has identified this compound as a potential lead in drug discovery for inflammatory diseases due to its selective inhibition of specific molecular targets involved in inflammatory pathways .

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